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An In-depth Technical Guide to 4-Cyano-2-fluorophenylboronic acid: Structure, Properties,

and Application

Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 4-Cyano-2-fluorophenylboronic acid, a critical

building block for professionals in chemical research and drug development. We will explore its

molecular characteristics, the nuanced roles of its functional groups, and its practical

application in modern organic synthesis, grounded in established scientific principles.

Introduction: A Versatile Building Block in Modern
Chemistry
4-Cyano-2-fluorophenylboronic acid is a substituted aromatic boronic acid that has gained

prominence as a versatile intermediate in the synthesis of complex organic molecules. Boronic

acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most

notably the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of

carbon-carbon bonds with exceptional efficiency.[1][2] This particular reagent is of high value in

medicinal chemistry and materials science, where the incorporation of fluorine and cyano

moieties can imbue target molecules with desirable properties such as enhanced metabolic

stability, improved binding affinity, and tailored electronic characteristics.[3][4]
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Molecular Structure and Physicochemical
Properties
The defining features of 4-Cyano-2-fluorophenylboronic acid are a phenyl ring functionalized

with a boronic acid group [-B(OH)₂], a fluorine atom, and a cyano group (-C≡N). The CAS

number for this compound is 1150114-77-4.[5]

Molecular Weight and Formula
The molecular characteristics are derived directly from its atomic composition.

Molecular Formula: C₇H₅BFNO₂[5][6]

Molecular Weight: 164.93 g/mol [5]

Structural Representation
The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D structure of 4-Cyano-2-fluorophenylboronic acid.

Physicochemical Data Summary
While specific experimental data such as melting point and pKa for this exact compound are

not consistently published by suppliers, the table below summarizes its known properties and

includes data from analogous compounds for context.[5]
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Property Value Source / Context

CAS Number 1150114-77-4 [5]

Molecular Formula C₇H₅BFNO₂ [5]

Molecular Weight 164.93 g/mol [5]

Physical Form Solid / Powder [5]

Melting Point

Not specified. For context, 4-

Fluorophenylboronic acid melts

at 262-265 °C.

[7]

pKa

Not specified. For context, the

predicted pKa for 4-

Fluorophenylboronic acid is

8.67. The electron-withdrawing

groups on the target molecule

are expected to lower this

value, increasing acidity.

[7][8]

SMILES String OB(O)C1=CC=C(C#N)C=C1F [5]

InChI Key
HFAUMAIVCYTVQR-

UHFFFAOYSA-N
[5]

The Decisive Role of Fluoro and Cyano Substituents
The synthetic utility of 4-Cyano-2-fluorophenylboronic acid is profoundly influenced by the

electronic nature and position of its fluoro and cyano substituents. Both are strongly electron-

withdrawing groups, which modulates the properties of the entire molecule.

Increased Lewis Acidity: The primary mechanistic role of the boronic acid is as a Lewis acid.

The electron-withdrawing fluoro and cyano groups pull electron density from the phenyl ring,

which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid.

[8][9] This enhanced acidity is crucial for its interaction with biological targets and can

influence its reactivity in catalytic cycles.[10]
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Modulation of Reactivity and Stability: In the context of Suzuki-Miyaura coupling, the

transmetalation step requires the boronic acid to be activated by a base to form a more

nucleophilic boronate species.[2] However, a competing and often detrimental side reaction

is protodeboronation, where the C-B bond is cleaved by a proton source. Electron-

withdrawing groups, like those present here, generally retard the rate of this unwanted side

reaction, enhancing the stability of the reagent under basic conditions.[11][12][13]

Influence of the ortho-Fluoro Group: The placement of the fluorine atom at the ortho position

(adjacent to the boronic acid) has a particularly strong inductive effect that increases acidity.

[8] This proximity can also introduce steric hindrance that may influence the rate and

selectivity of the coupling reaction, a factor that must be considered when selecting the

appropriate palladium catalyst and ligands.

Application in Suzuki-Miyaura Cross-Coupling
The principal application of 4-Cyano-2-fluorophenylboronic acid is as a coupling partner in

the Suzuki-Miyaura reaction to construct biaryl or heteroaryl structures.[4][14] These structures

are privileged motifs in many active pharmaceutical ingredients (APIs).[15] The reaction

provides a robust and versatile method for C-C bond formation under relatively mild conditions.

[1]

The causality for choosing this specific reagent is clear: it allows for the direct and strategic

installation of a fluorinated, cyanophenyl group into a target molecule. This is often a late-stage

synthetic strategy to fine-tune the pharmacological profile of a drug candidate.

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
This protocol is a representative, self-validating system for the coupling of 4-Cyano-2-
fluorophenylboronic acid with a generic aryl bromide. The choice of reagents and conditions

is based on established best practices for mitigating common side reactions associated with

functionalized boronic acids.[14][15]

Materials and Reagents
Aryl Bromide (Ar-Br) (1.0 equiv)
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4-Cyano-2-fluorophenylboronic acid (1.2 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos-Pd-G3) (1-3 mol%)

Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic

stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-Cyano-2-fluorophenylboronic acid
(1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon)

three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium

catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Then, add the degassed solvent mixture

(e.g., 5 mL of 4:1 Dioxane/Water). Causality Note: Using a pre-degassed solvent mixture

minimizes dissolved oxygen, preserving the active catalyst.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir

vigorously for 2-16 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel to yield the

desired biaryl product.
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Experimental Workflow Diagram

Preparation Reaction Isolation & Purification

1. Add Reagents
(Ar-Br, Boronic Acid, Base)

2. Establish Inert Atmosphere
(Evacuate/Backfill Ar) 3. Add Catalyst & Degassed Solvent 4. Heat & Stir

(80-100 °C, 2-16h)
5. Monitor Progress

(TLC / LC-MS) 6. Quench & ExtractReaction Complete 7. Dry & Concentrate 8. Purify
(Column Chromatography) Final Product

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling
4-Cyano-2-fluorophenylboronic acid is a chemical reagent that must be handled with

appropriate care in a laboratory setting.

Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious

eye damage (Category 1).[5] The signal word is "Danger".[5]

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]

Precautionary Measures:

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.

[16]

Store in a cool, dry place with the container tightly sealed.[16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[16]

Conclusion
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4-Cyano-2-fluorophenylboronic acid is a highly functionalized and synthetically valuable

building block. Its unique electronic properties, conferred by the ortho-fluoro and para-cyano

substituents, make it a stable and effective reagent for introducing a key pharmacophore into

complex molecules via Suzuki-Miyaura coupling. A thorough understanding of its structure and

reactivity allows researchers to harness its full potential in the rational design and development

of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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